molecular formula C7H7Cl2NO B189576 4,5-Dichloro-2-ethoxypyridine CAS No. 857991-71-0

4,5-Dichloro-2-ethoxypyridine

Cat. No. B189576
M. Wt: 192.04 g/mol
InChI Key: PXESMQQYWMLJHB-UHFFFAOYSA-N
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Description

“4,5-Dichloro-2-ethoxypyridine” is a chemical compound with the molecular formula C7H7Cl2NO1. It has an average mass of 192.043 Da and a monoisotopic mass of 190.990463 Da1.



Synthesis Analysis

While specific synthesis methods for “4,5-Dichloro-2-ethoxypyridine” were not found, there are related compounds that provide insight into potential synthesis pathways. For instance, a method for preparing 2-chloro-5-nitropyridine involves synthesizing 2-amino-5-nitropyridine, synthesizing 2-hydroxy-5-nitropyridine, and then synthesizing the 2-chloro-5-nitropyridine2. Another method involves the sequential addition of chlorine-containing organic matters and 2,4,5-trihydroxypyridine into a reaction bottle, heating and refluxing for 16-48h, concentrating, extracting, combining organic phases, adding a drying agent into the organic phases, filtering, and removing the solvent by rotary evaporation3.



Molecular Structure Analysis

The molecular structure of “4,5-Dichloro-2-ethoxypyridine” consists of a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The ring has two chlorine atoms attached at the 4th and 5th positions and an ethoxy group (-OCH2CH3) attached at the 2nd position1.



Chemical Reactions Analysis

Specific chemical reactions involving “4,5-Dichloro-2-ethoxypyridine” were not found in the search results. However, as a dichlorinated ethoxypyridine, it may undergo reactions typical of halogenated aromatic compounds and ethers.



Physical And Chemical Properties Analysis

The physical and chemical properties of “4,5-Dichloro-2-ethoxypyridine” include its molecular formula (C7H7Cl2NO), average mass (192.043 Da), and monoisotopic mass (190.990463 Da)1. More specific properties such as melting point, boiling point, and density were not found in the search results.


Scientific Research Applications

Synthesis of Gastric-Acid Inhibiting Compounds

4,5-Dichloro-2-ethoxypyridine is a key building block in the synthesis of compounds with gastric-acid inhibiting activity. A study outlines the synthesis process leading to 4-methoxy-2,3,5-trimethylpyridine, a significant compound in this domain, starting from ethyl 3-amino-2-methyl-2-butenoate and diethyl 2-methylmalonate (Mittelbach et al., 1988).

Synthesis of Chloro-Hydroxypyridines

Research on bromo-derivatives of 2- and 3-ethoxypyridine, heated with aqueous hydrochloric acid, leads to the formation of various chloro-hydroxypyridines and dihydroxypyridines. This highlights the reactivity of 4,5-Dichloro-2-ethoxypyridine under different conditions (Hertog & Bruyn, 2010).

Synthesis of Pyridine Derivatives

The synthesis of 5-chloro-2,4-dihydroxypyridine and its derivatives, including 5-chloro-2-ethoxy-4-hydroxypyridine, demonstrates the versatility of 4,5-Dichloro-2-ethoxypyridine in creating various pyridine derivatives. These derivatives are explored for their reactivity towards bromine and hydrochloric acid (Kolder & Hertog, 2010).

Crystal Engineering and Complex Formation

Novel Supramolecular Synthon

A study involving 4,4′-Bipyridine (BPY) and 1,2-bis(2-pyridyl)ethylene with 2,5-dichloro-3,6-dihydroxy-1,4-benzoquinone suggests the use of 4,5-Dichloro-2-ethoxypyridine in forming bifurcated hydrogen bonds, leading to a new type of supramolecular synthon in crystal engineering (Zaman, Tomura, & Yamashita, 1999).

Pharmacological and Chemical Data

Chemical and Pharmacological Data

A comprehensive survey of aminoethoxypyridines, including derivatives of 4,5-Dichloro-2-ethoxypyridine, presents their syntheses and explores their antipyretic effects, comparing them to phenacetin. This research provides valuable insights into the chemical and pharmacological profiles of these compounds (Bijlsma & Hertog, 2010).

Safety And Hazards

Specific safety data sheets for “4,5-Dichloro-2-ethoxypyridine” were not found in the search results. However, safety data sheets are available and can be viewed and downloaded for free at Echemi.com5.


Future Directions

The future directions of “4,5-Dichloro-2-ethoxypyridine” are not explicitly stated in the search results. However, given its unique structure, it may have potential applications in the synthesis of pharmaceuticals and agrochemicals6.


Please note that this information is based on the available search results and may not be fully comprehensive or up-to-date. For more detailed or specific information, further research or consultation with a chemistry professional may be necessary.


properties

IUPAC Name

4,5-dichloro-2-ethoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Cl2NO/c1-2-11-7-3-5(8)6(9)4-10-7/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXESMQQYWMLJHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=C(C(=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90355773
Record name 4,5-dichloro-2-ethoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90355773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-Dichloro-2-ethoxypyridine

CAS RN

857991-71-0
Record name 4,5-dichloro-2-ethoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90355773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
CR Kolder, HJ Den Hertog - Recueil des Travaux Chimiques …, 1953 - Wiley Online Library
A synthesis of the 5‐chloro‐derivative of 2,4‐dihydroxypyridine is described. In addition to this compound, 5‐chloro‐2‐ethoxy‐4‐hydroxypyridine, 5‐chloro‐4‐ethoxy‐2‐hydroxypyridine…
Number of citations: 49 onlinelibrary.wiley.com

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